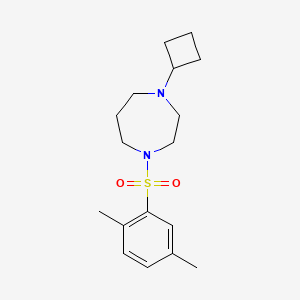
1-Cyclobutyl-4-((2,5-dimethylphenyl)sulfonyl)-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclobutyl-4-((2,5-dimethylphenyl)sulfonyl)-1,4-diazepane is a complex organic compound that features a cyclobutyl group, a dimethylphenyl sulfonyl group, and a diazepane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclobutyl-4-((2,5-dimethylphenyl)sulfonyl)-1,4-diazepane typically involves multiple steps, starting with the formation of the cyclobutyl group and the diazepane ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. For example, the cyclobutyl group can be introduced through a cyclization reaction, while the diazepane ring can be formed via a condensation reaction involving appropriate amines and aldehydes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
化学反应分析
Types of Reactions
1-Cyclobutyl-4-((2,5-dimethylphenyl)sulfonyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
科学研究应用
1-Cyclobutyl-4-((2,5-dimethylphenyl)sulfonyl)-1,4-diazepane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Medicine: Its potential therapeutic properties are explored for developing new drugs or treatments.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-Cyclobutyl-4-((2,5-dimethylphenyl)sulfonyl)-1,4-diazepane involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme or activating a receptor.
相似化合物的比较
Similar Compounds
- 1-Cyclobutyl-4-((2,5-dimethylphenyl)sulfonyl)-1,4-piperazine
- 1-Cyclobutyl-4-((2,5-dimethylphenyl)sulfonyl)-1,4-thiazepane
Uniqueness
1-Cyclobutyl-4-((2,5-dimethylphenyl)sulfonyl)-1,4-diazepane is unique due to its specific combination of functional groups and ring structures. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be advantageous in specific research or industrial contexts.
属性
IUPAC Name |
1-cyclobutyl-4-(2,5-dimethylphenyl)sulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S/c1-14-7-8-15(2)17(13-14)22(20,21)19-10-4-9-18(11-12-19)16-5-3-6-16/h7-8,13,16H,3-6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZNUGDFAIDXFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCN(CC2)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
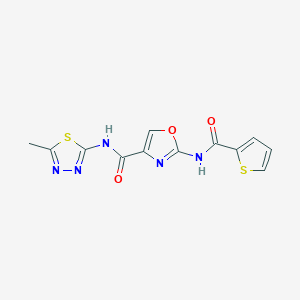
![1-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-4-ethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2981692.png)
![1,2-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2981695.png)
![6-amino-N-(4-methyl-1,3-benzothiazol-2-yl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7-tetraene-5-carboxamide](/img/structure/B2981696.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2981697.png)
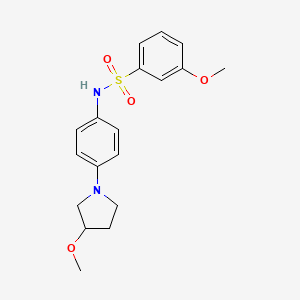
![(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2981700.png)
![8-chloro-2-[(2,4-difluorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2981701.png)
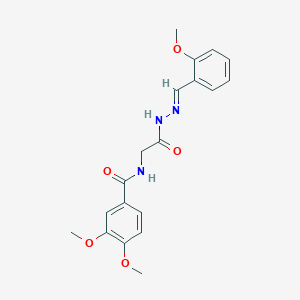
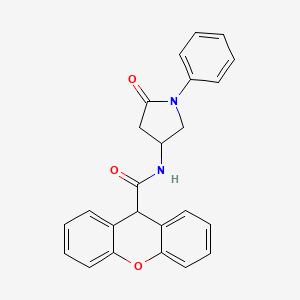

![3-[(3,4-Difluorophenyl)sulfonyl]-6-fluoro-4-[4-(methoxymethyl)piperidin-1-yl]quinoline](/img/structure/B2981707.png)
![[(1S,3R)-3-Aminocyclopentyl]methanol;hydrochloride](/img/structure/B2981709.png)
![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2981711.png)
